molecular formula C20H21FN6O B605015 LOXO-195 R racemate CAS No. 1350884-56-8

LOXO-195 R racemate

货号: B605015
CAS 编号: 1350884-56-8
分子量: 380.43
InChI 键: OEBIHOVSAMBXIB-RGUGMKFQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LOXO-195 R racemate, also known as selitrectinib, is a next-generation selective inhibitor of tropomyosin receptor kinase (TRK). It was developed to overcome resistance to first-generation TRK inhibitors in patients with TRK fusion-positive cancers. TRK fusions are genetic alterations that can drive the growth of various cancers by producing constitutively active TRK proteins.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of LOXO-195 R racemate involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. Specific details on the synthetic routes and reaction conditions are proprietary and typically not disclosed in public literature. the general approach involves the use of advanced organic synthesis techniques to achieve the desired molecular structure.

Industrial Production Methods: Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process includes rigorous quality control measures to meet pharmaceutical standards. The exact methods are proprietary and protected by patents.

化学反应分析

Types of Reactions: LOXO-195 R racemate primarily undergoes metabolic reactions in the body. These reactions include oxidation, reduction, and conjugation, which are facilitated by enzymes such as cytochrome P450.

Common Reagents and Conditions: The metabolic reactions of this compound involve common biological reagents, including enzymes and cofactors. The conditions for these reactions are physiological, occurring within the human body at normal body temperature and pH.

Major Products Formed: The major products formed from the metabolic reactions of this compound are various metabolites that are excreted from the body. These metabolites are typically less active or inactive compared to the parent compound.

科学研究应用

LOXO-195 R racemate has significant applications in scientific research, particularly in the fields of oncology and pharmacology. It is used to study the mechanisms of resistance to TRK inhibitors and to develop new therapeutic strategies for TRK fusion-positive cancers. Additionally, it serves as a tool compound in preclinical studies to understand the role of TRK signaling in cancer and other diseases.

作用机制

LOXO-195 R racemate exerts its effects by selectively inhibiting TRK proteins, which are produced as a result of TRK gene fusions. These proteins are involved in signaling pathways that promote cell growth and survival. By inhibiting TRK activity, this compound disrupts these pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis.

相似化合物的比较

Similar Compounds:

  • Larotrectinib: A first-generation TRK inhibitor that is highly selective for TRK proteins.
  • Entrectinib: Another TRK inhibitor that also targets ROS1 and ALK proteins.

Uniqueness: LOXO-195 R racemate is unique in its ability to overcome resistance to first-generation TRK inhibitors. It maintains potency against multiple TRK kinase domain mutations, making it a valuable option for patients who have developed resistance to other TRK inhibitors.

生物活性

LOXO-195 R racemate is a next-generation selective tyrosine kinase inhibitor primarily targeting the tropomyosin receptor kinases (TRK). It has been developed to overcome acquired resistance seen in patients previously treated with first-generation TRK inhibitors, particularly in solid tumors harboring TRK fusions. This article delves into the biological activity of this compound, supported by clinical findings, preclinical studies, and comparative analysis with other compounds.

This compound functions by selectively inhibiting TRK proteins, which are involved in oncogenic signaling pathways. The compound is particularly effective against tumors with mutations in the NTRK gene, as well as those exhibiting ALK and ROS1 mutations. By inhibiting these kinases, LOXO-195 disrupts cancer-promoting pathways, leading to reduced cell proliferation and tumor growth.

Clinical Efficacy

In clinical trials, LOXO-195 has demonstrated significant efficacy in patients with solid tumors that have developed resistance to prior TRK inhibitors. A Phase I trial reported that approximately 34% of evaluable patients exhibited a confirmed complete or partial response. Notably, among patients whose tumors had acquired NTRK gene mutations, the response rate was as high as 45% .

Key Clinical Trial Data

ParameterDetails
Trial Phase Phase I
Patient Population 29 evaluable patients
Overall Response Rate 34% (complete or partial response)
Response Rate (NTRK mutation) 45%
Common Adverse Events Dizziness, nausea, fatigue

Preclinical Studies

Preclinical studies have validated the activity of this compound against various TRK kinase domain mutations. In vitro and in vivo models demonstrated that LOXO-195 effectively inhibits the growth of cancer cells with these mutations. The compound's IC50 values indicate potent inhibition:

  • IC50 for TRKA : 0.6 nM
  • IC50 for TRKC : <2.5 nM

These values highlight LOXO-195's high selectivity and potency against target kinases.

Comparative Analysis with Other Compounds

This compound can be compared with other TRK inhibitors to illustrate its unique position in therapy:

Compound NameMechanism of ActionUnique Features
LarotrectinibTRK inhibitorFirst-generation TRK inhibitor
EntrectinibTRK/ROS1/ALK inhibitorBroad-spectrum activity across multiple targets
SelitrectinibSelective TRK inhibitorDesigned for specific TRK fusions
GilteritinibFLT3 inhibitorPrimarily targets FLT3 mutations

LOXO-195 is specifically designed to address resistance mechanisms associated with recurrent kinase domain mutations, making it a crucial option for patients who have exhausted other therapies.

Case Studies

Several case studies have illustrated the effectiveness of LOXO-195 in clinical settings:

  • Patient A : A 45-year-old female with metastatic salivary gland carcinoma experienced a rapid tumor response after transitioning from larotrectinib to LOXO-195 due to acquired resistance.
  • Patient B : A pediatric patient with a rare NTRK fusion-positive tumor showed significant tumor shrinkage after treatment with LOXO-195 following failure of first-line therapy.

These cases underscore the potential of LOXO-195 to provide continued therapeutic benefit in resistant populations.

属性

IUPAC Name

(6R)-9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O/c1-12-4-5-16-14(9-13(21)10-22-16)17-3-2-7-26(17)18-6-8-27-19(25-18)15(11-23-27)20(28)24-12/h6,8-12,17H,2-5,7H2,1H3,(H,24,28)/t12?,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBIHOVSAMBXIB-RGUGMKFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C=C(C=N2)F)C3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC2=C(C=C(C=N2)F)[C@H]3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LOXO-195 R racemate
Reactant of Route 2
LOXO-195 R racemate
Reactant of Route 3
LOXO-195 R racemate
Reactant of Route 4
LOXO-195 R racemate
Reactant of Route 5
LOXO-195 R racemate
Reactant of Route 6
LOXO-195 R racemate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。